molecular formula C9H13ClN4 B033649 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine CAS No. 104637-64-1

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Cat. No. B033649
M. Wt: 212.68 g/mol
InChI Key: XXWWICKWOHZSQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been extensively explored, involving multi-step chemical processes that start from simple precursors to obtain the desired complex heterocyclic structures. For example, Desai et al. (2016) described the synthesis of a series of derivatives through a process involving the condensation and cyclization reactions, showcasing the typical synthetic routes employed in creating such compounds (Desai, Makwana, & Senta, 2016).

Scientific Research Applications

Synthesis Methodologies

  • A study by Russell et al. (2015) utilized a hybrid flow and microwave approach for the synthesis of a broad spectrum protein kinase inhibitor, highlighting a method that enhances yield and atom economy while reducing synthetic steps and purification requirements (Russell et al., 2015).

Antimicrobial Activity

  • Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating their antibacterial activity. This study underscores the potential of such compounds in addressing microbial resistance (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activities

  • The development of novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed moderate cytotoxic activity against prostate cancer cell lines, suggesting a potential pathway for anticancer drug development (Demirci & Demirbas, 2019).

Antitubercular and Antioxidant Activities

  • Chandrashekaraiah et al. (2014) synthesized novel azetidinone analogues with antimicrobial and antitubercular activities, contributing to the search for new therapeutic agents against bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).

DNA Cleavage and Anti-angiogenic Studies

  • Kambappa et al. (2017) investigated the anti-angiogenic and DNA cleavage abilities of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, highlighting their potential in cancer therapy through inhibition of angiogenesis and DNA interaction (Kambappa et al., 2017).

properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWWICKWOHZSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363296
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

CAS RN

104637-64-1
Record name 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104637-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 mL sealable tube under argon were combined 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol), piperidine (0.75 mL, 7.62 mmol) and CH3OH (10 mL). The vial was sealed and the reaction mixture was stirred for 4 hours at 50° C. The reaction was cooled to room temperature and concentrated. The resulting solid was partitioned between EtOAc and water. The organic layer was separated, dried (MgSO4), filtered and concentrated to afford the title compound (565 mg, 83%) as a yellow solid. LC-MS (ES) m/z=213 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

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